molecular formula C18H26N6O B2708757 2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide CAS No. 1021109-48-7

2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide

Cat. No. B2708757
CAS RN: 1021109-48-7
M. Wt: 342.447
InChI Key: JFUWHICASSDUFC-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridin-2-yl benzamides . Pyridin-2-yl benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring . They have been used in the design of various pharmaceuticals due to their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized for their anti-tubercular activity . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, single crystals were developed for some substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The structure was solved and refined using software .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For example, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate is 263.335 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions for the development of similar compounds have been suggested. For instance, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

2-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-4-14(5-2)18(25)20-12-11-19-15-9-10-17(24-23-15)22-16-8-6-7-13(3)21-16/h6-10,14H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWHICASSDUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCNC1=NN=C(C=C1)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide

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